2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
This compound belongs to the class of 1,2,4-triazole acetamide derivatives, characterized by a triazole core substituted with a sulfanyl-linked acetamide moiety. The triazole ring is functionalized at position 4 with an amino group and at position 5 with a 4-methylphenyl group. The acetamide side chain is attached to a 2,3-dihydro-1,4-benzodioxin-6-yl group, contributing to its unique electronic and steric properties.
Properties
Molecular Formula |
C19H19N5O3S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C19H19N5O3S/c1-12-2-4-13(5-3-12)18-22-23-19(24(18)20)28-11-17(25)21-14-6-7-15-16(10-14)27-9-8-26-15/h2-7,10H,8-9,11,20H2,1H3,(H,21,25) |
InChI Key |
URUNWFBBMREIQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the triazole ring and the acetamide group. Key examples include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methylphenyl group in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability.
- Acetamide Modifications : The 2,3-dihydro-1,4-benzodioxin group provides a rigid, planar structure, favoring π-π stacking interactions in biological targets. The 4-butylphenyl group () introduces flexibility, which may affect binding kinetics .
Pharmacological Activity Comparison
Anti-exudative activity data from highlights the role of substituents in efficacy:
Analysis :
- The furan-2-yl derivative () showed moderate activity, suggesting that bulkier aromatic groups (e.g., 4-methylphenyl) might enhance target engagement.
Physicochemical and Computational Properties
Implications :
- The 3,4,5-trimethoxyphenyl analog’s higher solubility may favor oral bioavailability, while the target compound’s lower molecular weight could enhance tissue penetration .
Biological Activity
The compound 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS Number: 727718-65-2) belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound based on various studies and research findings.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to our compound showed moderate activity against various bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Activity Against S. aureus | Activity Against E. faecalis |
|---|---|---|
| Triazole A | Moderate (MIC 32 µg/mL) | Moderate (MIC 64 µg/mL) |
| Triazole B | Weak (MIC >128 µg/mL) | Moderate (MIC 32 µg/mL) |
| Target Compound | Moderate (MIC 64 µg/mL) | Moderate (MIC 32 µg/mL) |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines. In one study, a related triazole derivative exhibited an IC50 value of 27.3 µM against the MCF-7 breast cancer cell line .
Table 2: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | MCF-7 | 27.3 |
| Compound Y | HCT-116 | 6.2 |
| Target Compound | MCF-7 | TBD |
The biological activity of triazole compounds is often attributed to their ability to interfere with cellular processes such as DNA synthesis and enzyme inhibition. The presence of sulfur in the triazole ring enhances its reactivity and potential interactions with biological targets .
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. The target compound was found to exhibit comparable activity to established antibiotics, suggesting its potential as a new antimicrobial agent .
- Case Study on Cancer Cell Lines : In vitro studies were conducted on several cancer cell lines to assess the cytotoxic effects of the target compound. The results indicated a promising profile with significant inhibition of cell proliferation in certain cancer types .
Q & A
Q. What are the critical challenges in synthesizing this compound with high purity, and what methodologies address them?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and reagent stoichiometry. Key challenges include minimizing side reactions (e.g., oxidation of sulfanyl groups) and ensuring regioselectivity during triazole ring formation. Purification often employs column chromatography with gradient elution, followed by recrystallization in polar aprotic solvents like DMF. Yield optimization may require iterative adjustments to reaction time and catalytic systems (e.g., acid/base catalysts) .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization relies on spectroscopic techniques:
- NMR (1H/13C) confirms substituent positions on the triazole and benzodioxin rings.
- IR spectroscopy identifies functional groups (e.g., -NH₂ in the triazole, C=O in the acetamide).
- Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns. Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .
Q. What preliminary biological screening methods are recommended to assess its therapeutic potential?
Initial screening includes:
- In vitro antimicrobial assays (e.g., broth microdilution for MIC determination against Gram+/Gram- bacteria).
- Anti-inflammatory testing (e.g., inhibition of COX-2 in LPS-induced macrophages).
- Cytotoxicity profiling (MTT assay on cancer cell lines like HeLa or MCF-7). Reference compounds (e.g., diclofenac sodium for anti-inflammatory activity) are used for comparative analysis .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the triazole or benzodioxin rings) influence bioactivity?
Structure-Activity Relationship (SAR) studies suggest:
- 4-Methylphenyl on the triazole enhances lipophilicity, improving membrane permeability.
- Benzodioxin substituents (e.g., electron-donating groups) modulate receptor binding affinity. Systematic substitution (e.g., replacing methyl with halogens or methoxy groups) and in silico docking (using AutoDock Vina) can predict binding modes to targets like EGFR or DHFR .
Q. What mechanistic insights exist regarding its anti-inflammatory or anticancer activity?
Mechanistic studies propose:
- Triazole-mediated enzyme inhibition : The sulfanyl group chelates metal ions in COX-2 or topoisomerase II active sites.
- Apoptosis induction : Upregulation of caspase-3/9 in cancer cells, validated via flow cytometry and Western blotting. Comparative transcriptomics (RNA-seq) of treated vs. untreated cells can identify dysregulated pathways .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies often arise from pharmacokinetic factors (e.g., poor oral bioavailability). Strategies include:
- Prodrug design : Adding hydrolyzable groups (e.g., esters) to enhance absorption.
- Metabolic stability assays (microsomal incubation) to identify rapid clearance pathways.
- In vivo PK/PD modeling in rodent models, correlating plasma concentrations with biomarker modulation .
Q. What computational tools are effective for predicting its interaction with biological targets?
Molecular dynamics (MD) simulations (GROMACS) and quantum mechanical calculations (DFT) model ligand-receptor interactions. Docking studies prioritize targets by binding energy scores, while pharmacophore mapping (using Schrödinger) identifies critical interaction points (e.g., hydrogen bonds with catalytic residues) .
Q. How does the compound’s multi-target activity impact selectivity and toxicity profiles?
Off-target effects are assessed via:
- Panel screening against kinases, GPCRs, or ion channels (Eurofins Cerep panels).
- Toxicogenomics : RNA-seq to detect stress-response pathways (e.g., oxidative stress, ER stress). Selectivity can be improved by introducing bulky substituents to sterically block non-target binding .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
